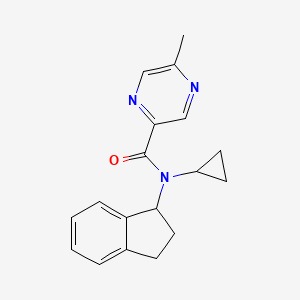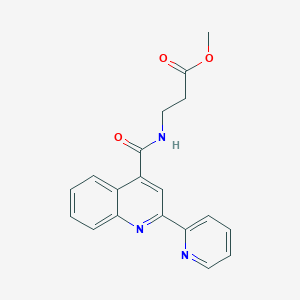![molecular formula C14H21NO2 B7513847 N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide, also known as MFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MFE is a cyclic amide that is structurally similar to capsaicin, a compound found in chili peppers that is known to have analgesic effects. In
Wirkmechanismus
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a receptor that is involved in the sensation of pain and inflammation. N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been shown to bind to TRPV1, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has also been shown to reduce pain and inflammation, and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It also has a number of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are a number of future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide-based drugs for the treatment of cancer and pain. Another area of interest is the investigation of the mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide, which could lead to the development of new drugs that target specific pathways. Additionally, further research is needed to determine the safety and efficacy of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in humans.
Synthesemethoden
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide involves the reaction of 5-methylfurfural with cyclohexanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with ethylenediamine to form N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide. The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer effects. N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in pain management, particularly in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRDYWZRHZKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)